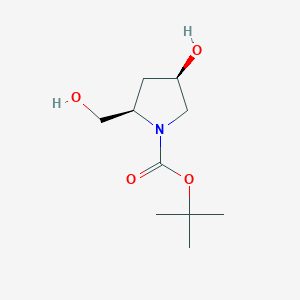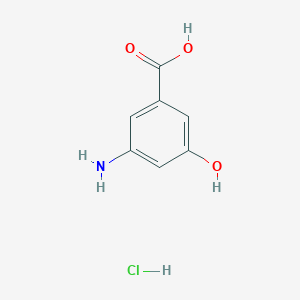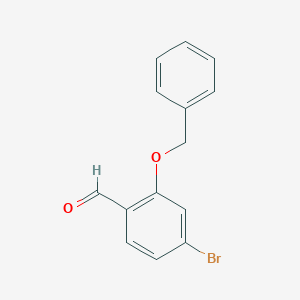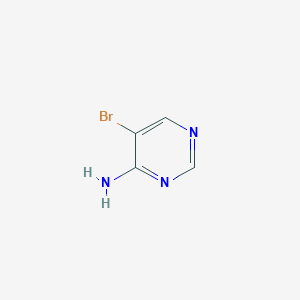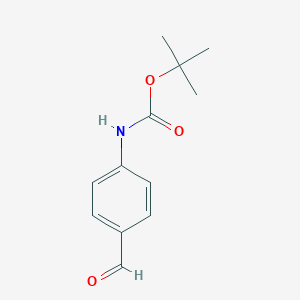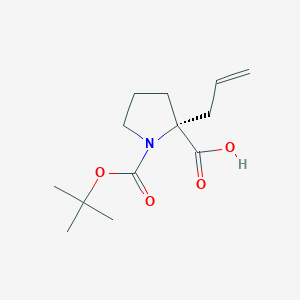![molecular formula C17H22N2O5 B111932 (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 148842-86-8](/img/structure/B111932.png)
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present in it. It may also include the role or potential applications of the compound in various fields such as medicine, industry, etc.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions, etc. The yield and purity of the synthesized compound are also important factors to consider.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.Applications De Recherche Scientifique
Solid-supported Synthesis
A study by Van den Eynde et al. (2004) described a solution-phase parallel synthesis starting from Boc-o-aminomethylphenylalanine to create a library of compounds. This method leverages solid-supported synthesis techniques, showcasing the compound's role in high-throughput synthesis and purification processes. The differentiation and selective substitution of the nitrogen functions in this heterocycle allow for extensive diversification, crucial for drug development and biochemical research.
Versatile Synthesis Strategies
Rompaey, Eynde, Kimpe, and Tourwé (2003) detailed a mild and general strategy for synthesizing 2-substituted derivatives, emphasizing the compound's versatility in intramolecular amide bond formation processes (Rompaey et al., 2003). This versatility is vital for creating a range of molecules that can be further explored for biological activities or as potential drug candidates.
Substitution and Cyclization Studies
Aeyad, Jones, and Coldham (2018) reported on the preparation of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine followed by lithiation and trapping with electrophiles, revealing the compound's utility in accessing 2,2-disubstituted products through optimized metallation reactions (Aeyad et al., 2018). This work demonstrates its application in creating structurally diverse molecules, potentially offering new therapeutic agents.
Peptide Mimetic Synthesis
The synthesis and evaluation of tetrapeptide mimetics using this compound as a core structure were explored by Rompaey et al. (2006), indicating its potential in mimicking biologically active conformations of peptides (Rompaey et al., 2006). Such mimetics are invaluable in the development of peptide-based therapeutics, highlighting the compound's importance in medicinal chemistry.
Conformational Analysis and Bioactivity
In the field of opioid receptor research, Ballet et al. (2009) investigated the replacement of phenylalanine analogues with the compound to discover novel mu-selective agonists and delta-opioid receptor antagonists (Ballet et al., 2009). This study underscores the compound's role in the synthesis of constrained analogues for investigating receptor-ligand interactions.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. Proper handling, storage, and disposal methods are also determined based on these studies.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and potential applications of the compound.
Propriétés
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRVPXTPVMTHE-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
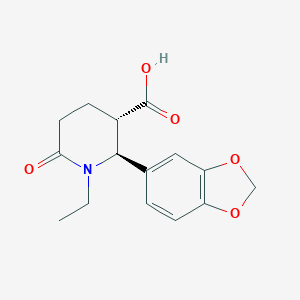
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
